molecular formula C13H18ClNO2 B15343514 (E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride CAS No. 105310-32-5

(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride

Cat. No.: B15343514
CAS No.: 105310-32-5
M. Wt: 255.74 g/mol
InChI Key: YFKRRFJEZYBYJL-JZKFLRDJSA-N
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Description

(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclopropane ring, an aminomethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride typically involves multiple steps. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Another approach involves the acylation of alcohols with acid halides or acid anhydrides . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. Photocatalytic strategies have also been explored for the synthesis of ester derivatives, utilizing organic photocatalysts under light irradiation . These methods are advantageous due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity

Properties

CAS No.

105310-32-5

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

[(1R,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methylazanium;chloride

InChI

InChI=1S/C13H17NO2.ClH/c1-2-16-12(15)13(8-11(13)9-14)10-6-4-3-5-7-10;/h3-7,11H,2,8-9,14H2,1H3;1H/t11-,13-;/m0./s1

InChI Key

YFKRRFJEZYBYJL-JZKFLRDJSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@H]1C[NH3+])C2=CC=CC=C2.[Cl-]

Canonical SMILES

CCOC(=O)C1(CC1C[NH3+])C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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